Abemaciclib

Content Navigation

Abemaciclib free base (CAS 1231929-97-7) resolves the supply and performance challenges of continuous-dosing CDK4/6 inhibition. Unlike Palbociclib, it provides:

- Low CDK6-mediated myelosuppression, enabling daily oral administration in xenograft models without drug holidays.

- Enhanced lipophilicity and CNS penetration for glioblastoma and brain metastasis research.

- Optimized free base polymorphism and low hygroscopicity, preventing electrostatic clumping during formulation scale-up.

Supplied with strict batch consistency; shipped globally under ambient conditions.

CAS Number

Product Name

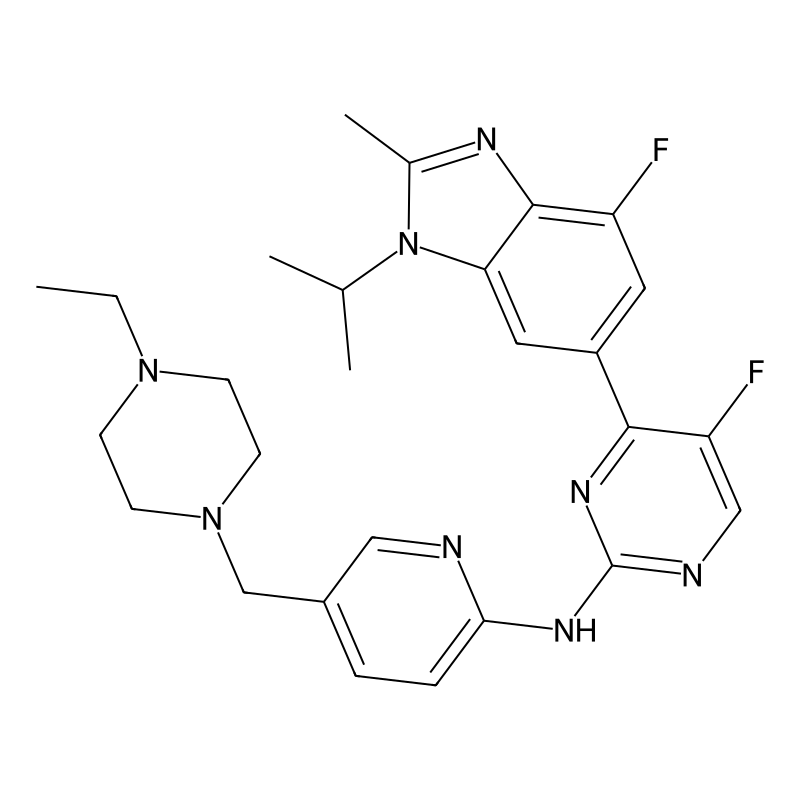

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Abemaciclib is a highly potent, orally bioavailable, and selective dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Unlike older broad-spectrum kinase inhibitors, it is specifically engineered to arrest the cell cycle in the G1 phase by preventing retinoblastoma (Rb) protein phosphorylation. For procurement professionals and lead researchers, Abemaciclib (free base) represents a critical raw material for advanced oncological formulation, continuous-dosing in vivo modeling, and central nervous system (CNS) penetration studies. Its distinct physicochemical profile, including improved lipophilicity and specific polymorphic advantages, makes it a highly differentiated choice for specialized pharmaceutical development compared to first-generation in-class alternatives [1].

Research Fit

Substituting Abemaciclib with other approved CDK4/6 inhibitors like Palbociclib or Ribociclib fundamentally alters experimental and therapeutic outcomes. Abemaciclib possesses a distinct kinase selectivity profile that heavily favors CDK4 over CDK6, which translates directly to a lower incidence of dose-limiting myelosuppression. This structural difference allows Abemaciclib to be administered on a continuous dosing schedule, whereas analogs require intermittent dosing (e.g., 21 days on, 7 days off) to manage toxicity [1]. Furthermore, from a formulation and handling perspective, the free base form of Abemaciclib (CAS 1231929-97-7) exhibits specific solid-state polymorphic behaviors; utilizing unoptimized forms or generic salts without assessing hygroscopicity can lead to severe electrostatic clumping and processability failures during manufacturing[2].

Substitution Risk

CDK4 binding affinity and off-target kinase inhibition differ; palbociclib or ribociclib may not replicate abemaciclib’s biochemical readout.

Only abemaciclib forms pharmacologically active metabolites; substituting other CDK4/6 inhibitors alters total pharmacodynamic exposure.

Abemaciclib retains activity in some palbociclib-resistant tumor models; the reverse may not hold, limiting direct interchangeability.

CNS penetration separates abemaciclib from other CDK4/6 inhibitors; CNS tumor model protocols require explicit compound selection.

Kinase Selectivity and Potency (CDK4 vs. CDK6)

In comparative biochemical assays, Abemaciclib demonstrates higher potency and a distinct selectivity ratio for CDK4 over CDK6 compared to its primary in-class competitors. Abemaciclib inhibits CDK4 with an IC50 of 2 nM and CDK6 at 9.9 nM (a 1:5 ratio). In contrast, Palbociclib shows nearly equal inhibition (CDK4 IC50 = 9-11 nM; CDK6 IC50 = 15 nM, a 1:1.5 ratio), and Ribociclib inhibits at 10 nM and 39 nM, respectively. This pronounced CDK4 selectivity is the primary biochemical driver for its differentiated toxicity profile [1].

| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for CDK4 and CDK6 |

| Target Compound Data | Abemaciclib: CDK4 = 2 nM, CDK6 = 9.9 nM |

| Comparator Or Baseline | Palbociclib: CDK4 = 9-11 nM, CDK6 = 15 nM |

| Quantified Difference | Abemaciclib is ~5x more potent against CDK4 than Palbociclib, with a significantly wider selectivity margin against CDK6. |

| Conditions | Preclinical purified kinase drug-exposure experiments. |

Procuring Abemaciclib ensures maximum CDK4 target engagement with minimal CDK6-driven off-target effects, which is critical for highly specific cell-cycle arrest models.

In Vivo Tolerability and Continuous Dosing Suitability

The biochemical selectivity of Abemaciclib translates into quantifiable advantages in vivo, specifically regarding hematological toxicity. Clinical and preclinical data show that subjects receiving Palbociclib experience grade 3/4 neutropenia events at a rate of approximately 54%, necessitating mandatory off-treatment periods. Conversely, Abemaciclib regimens exhibit a drastically lower grade 3/4 neutropenia rate of 21%. This reduced toxicity permits continuous, uninterrupted dosing protocols, which are not standard for Palbociclib or Ribociclib [1].

| Evidence Dimension | Incidence of Grade 3/4 neutropenia |

| Target Compound Data | Abemaciclib: 21% |

| Comparator Or Baseline | Palbociclib: 54% |

| Quantified Difference | 61% relative reduction in severe neutropenia events. |

| Conditions | In vivo systemic administration and toxicity monitoring. |

For researchers designing long-term in vivo efficacy studies, Abemaciclib allows for continuous target suppression without the confounding variables introduced by mandatory drug holidays.

Solid-State Processability and Polymorph Hygroscopicity

The free base of Abemaciclib (CAS 1231929-97-7) can exist in multiple polymorphic states, which drastically impacts manufacturing processability. Legacy forms (such as Form I) exhibit disadvantageous high hygroscopicity and unfavorable electrostatic properties that cause API clumping. Optimized free base polymorphs (e.g., Form IV) maintain the requisite aqueous solubility while significantly reducing hygroscopicity compared to Form I and Form III. This ensures stable rheological properties during blending and tableting[1].

| Evidence Dimension | Hygroscopicity and electrostatic processability |

| Target Compound Data | Optimized Abemaciclib Free Base (e.g., Form IV): Low hygroscopicity, stable flow. |

| Comparator Or Baseline | Abemaciclib Form I / Form III: High hygroscopicity, severe electrostatic clumping. |

| Quantified Difference | Qualitative shift from unprocessable (clumping) to processable (free-flowing) under standard manufacturing humidity. |

| Conditions | API solid-state characterization at 25°C/60% RH to 40°C/75% RH. |

Procurement of the correctly characterized free base polymorph is essential to prevent costly formulation failures caused by moisture absorption and poor powder flow.

Continuous-Dosing Xenograft Models

Due to its low CDK6-mediated myelosuppression and favorable toxicity profile, Abemaciclib is a highly suitable API for long-term murine xenograft studies where continuous target suppression is required to prevent tumor rebound during drug holidays[1].

CNS and Brain Metastasis Oncology Research

Leveraging its higher lipophilicity and ability to cross the blood-brain barrier compared to Palbociclib, Abemaciclib is an effective CDK4/6 inhibitor for formulating experimental therapeutics targeting glioblastoma or secondary brain metastases [2].

Advanced Solid-Dose Formulation Development

The optimized free base form of Abemaciclib is highly suited for pharmaceutical engineering and excipient compatibility studies, where controlling API hygroscopicity and electrostatic behavior is critical for scaling up tablet manufacturing [3].

Application Fit Matrix

References

- [1] Braal, C. L., et al. 'Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences.' Drugs 81.3 (2021): 317-331.

- [2] Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology, 2017.

- [3] WO2017108781A1 - Abemaciclib form iv. Google Patents, 2017.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Early Breast CancerVerzenios in combination with endocrine therapy is indicated for the adjuvant treatment of adult patients with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative, node positive early breast cancer at high risk of recurrence (see section 5. 1). In pre or perimenopausal women, aromatase inhibitor endocrine therapy should be combined with a luteinising hormone-releasing hormone (LHRH) agonist. Advanced or Metastatic Breast CancerVerzenios is indicated for the treatment of women with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a LHRH agonist.

Treatment of glioma, Treatment of neuroblastoma

Treatment of Ewing sarcoma

Treatment of breast cancer

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

Following a single oral dose of 150mg radiolabeled abemaciclib, approximately 81% of the total dose was recovered in feces while 3% of the dose was detected in urine. The majority of the drug is exceted as metabolites.

The geometric mean systemic volume of distribution is approximately 690.3 L (49% CV).

The geometric mean hepatic clearance (CL) of abemaciclib in patients was 26.0 L/h (51% CV).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

[2]. CDK4/6 dual inhibitor LY2835219

[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer

[4]. Study of LY2835219 for Mantle Cell Lymphoma

Explore Compound Types